molecular formula C18H25ClN4O B5262396 4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride

4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride

Cat. No.: B5262396
M. Wt: 348.9 g/mol
InChI Key: NTTVZCCZRMODIY-UHFFFAOYSA-N
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Description

4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

4-[4-(4-methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O.ClH/c1-14-6-8-21(9-7-14)17-15-4-2-3-5-16(15)19-18(20-17)22-10-12-23-13-11-22;/h2-5,14H,6-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTVZCCZRMODIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCOCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride typically involves the reaction of 4-methylpiperidine with quinazoline derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring .

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects . The pathways involved in these effects are complex and depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Erlotinib
  • Gefitinib
  • Afatinib
  • Lapatinib
  • Vandetanib

Uniqueness

4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological properties.

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